2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride is a chemical compound with the molecular formula C7H8ClN2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a chloropyridinyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridin-3-amine as the starting material.
Reaction with Glyoxylic Acid: The 6-chloropyridin-3-amine is reacted with glyoxylic acid under controlled conditions to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloropyridinyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups play a crucial role in its binding to target molecules, influencing biological activities. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-chloropyridin-3-YL)acetic acid hydrochloride
- 2-Amino-2-(4-chloropyridin-3-YL)acetic acid hydrochloride
- 2-Amino-2-(6-bromopyridin-3-YL)acetic acid hydrochloride
Uniqueness
2-Amino-2-(6-chloropyridin-3-YL)acetic acid hydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
Molecular Formula |
C7H8Cl2N2O2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
2-amino-2-(6-chloropyridin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-5-2-1-4(3-10-5)6(9)7(11)12;/h1-3,6H,9H2,(H,11,12);1H |
InChI Key |
DHXFSIOUASAUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
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